N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Overview
Description
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mechanism of Action
Target of Action
The compound N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and through the G2 phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase and through the G2 phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . This is particularly beneficial in the context of cancer treatment, as it can halt the proliferation of cancer cells .
Pharmacokinetics
The effectiveness of the compound against various cell lines suggests that it is likely to be well-absorbed and able to effectively reach its target .
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, leading to cell cycle arrest . This can lead to apoptosis in cancer cells, effectively reducing their proliferation . The compound has shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
These enzymes regulate many important cellular activities such as cell division, survival, and apoptosis .
Cellular Effects
In cellular context, N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide and its derivatives have shown significant antitumor activity against various cancer cell lines . They have been found to inhibit the growth of these cells, potentially through the disruption of cellular signaling pathways .
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of cancer and other diseases. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials for advanced technologies.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other sulfanylacetamide derivatives
Uniqueness: N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide stands out due to its unique structural features and its ability to interact with specific molecular targets
Properties
IUPAC Name |
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-15-12(20)8-21-14-11-7-18-19(13(11)16-9-17-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDSPNQIKKFIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325256 | |
Record name | N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788300 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70011-72-2 | |
Record name | N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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